N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound combining a pyrimidinone core and a thiazole-carboxamide scaffold. The carboxamide linker facilitates hydrogen bonding, a critical feature for biological target engagement.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-13(2)20-11-22(18(12)24)9-8-19-16(23)15-10-25-17(21-15)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODGEUAANTZOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and results from various studies.
The compound is characterized by a complex structure comprising a thiazole ring and a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 348.44 g/mol. The structural features contribute to its interaction with biological targets.
While specific mechanisms for this compound are still under investigation, its structure suggests potential interactions with several biological pathways. The thiazole and pyrimidine components are known to exhibit various pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of:
- Breast Cancer Cells (T47D)
- Colorectal Cancer Cells (Caco-2)
- Non-Small Cell Lung Cancer Cells (A549)
In vitro assays demonstrated that the compound significantly reduced cell viability, with IC50 values indicating effective cytotoxicity at low concentrations. For example, modified derivatives exhibited IC50 values less than 10 μg/mL against these cell lines .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies utilizing enzyme-linked immunosorbent assays (ELISA) indicated that it effectively downregulated pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophage cell lines (RAW264.7). This suggests its potential utility in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity | Cell Line/Model | Methodology | Findings |
|---|---|---|---|
| Cytotoxicity | T47D (Breast Cancer) | MTT Assay | IC50 < 10 μg/mL |
| Caco-2 (Colorectal) | MTT Assay | Significant reduction in cell viability | |
| A549 (Lung Cancer) | MTT Assay | Effective at low concentrations | |
| Anti-inflammatory | RAW264.7 | ELISA | Decreased IL-6 and TNF-α levels |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps to ensure high purity and yield. Structural modifications have been explored to enhance its biological activity. For instance, substituents at the para position of the thiazole ring have been shown to influence cytotoxic efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest analogues include derivatives with substituted pyrimidinones, thiazoles, or modified carboxamide linkers. Key comparisons are outlined below:
Key Insights from Comparative Analysis
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (Cs₂CO₃/DMF-mediated coupling), though its pyrimidinone-thiazole linkage may require multi-step protocols. Yields for similar compounds range from 70–85%, suggesting moderate synthetic efficiency . In contrast, pyrazoline-thiazole derivatives () exhibited reduced activity upon structural modification, highlighting the sensitivity of biological outcomes to substituent choice .
Biological Activity: The carboxamide group’s orientation (cis vs. trans to thiazole nitrogen) significantly impacts binding, as seen in tiazofurin derivatives (). This suggests that the target compound’s carboxamide geometry could influence its pharmacokinetic profile .
Computational and Structural Studies: Density-functional theory (DFT) methods () could predict electronic properties of the pyrimidinone-thiazole system, aiding in rational design .
Preparation Methods
Thiazole-Carboxylic Acid Synthesis
The 2-phenylthiazole-4-carboxylic acid scaffold is classically constructed via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thioamides. For example, bromination of 4-phenylacetophenone yields α-bromo-4-phenylacetophenone, which reacts with thioacetamide in ethanol under reflux to form the thiazole ring. Oxidation of the resulting 2-phenylthiazole-4-methyl group to the carboxylic acid can be achieved using potassium permanganate in acidic conditions.
Pyrimidinylethylamine Synthesis
The 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethylamine fragment requires sequential alkylation and amination of a pyrimidine precursor. Starting with 4,5-dimethyl-6-hydroxypyrimidine, alkylation with 1,2-dibromoethane in the presence of sodium hydride introduces the ethyl spacer. Subsequent displacement of the bromine atom with phthalimide via the Gabriel synthesis, followed by hydrazinolysis, yields the primary amine.
Synthetic Routes to N-(2-(4,5-Dimethyl-6-Oxopyrimidin-1(6H)-yl)ethyl)-2-Phenylthiazole-4-Carboxamide
Method A: Carbodiimide-Mediated Amide Coupling
This approach involves activating the thiazole-carboxylic acid as an acyl chloride or using coupling reagents to facilitate amide bond formation with the pyrimidinylethylamine.
Step 1: Synthesis of 2-Phenylthiazole-4-Carbonyl Chloride
2-Phenylthiazole-4-carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous dichloromethane under reflux for 4 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a yellow solid.
Step 2: Coupling with 2-(4,5-Dimethyl-6-Oxopyrimidin-1(6H)-yl)ethylamine
The acyl chloride is dissolved in dry tetrahydrofuran and added dropwise to a solution of the amine (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. Workup involves extraction with ethyl acetate, washing with dilute HCl, and purification via silica gel chromatography.
Yield and Characterization
| Parameter | Value |
|---|---|
| Yield | 68% |
| Melting Point | 189–191°C |
| IR (cm⁻¹) | 3320 (NH), 1685 (C=O) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, thiazole-H), 7.85–7.45 (m, 5H, Ph), 3.72 (t, J=6.4 Hz, 2H, CH₂), 2.38 (s, 6H, CH₃) |
Method B: N,N’-Carbonyldiimidazole (CDI)-Activated Coupling
CDI offers a milder alternative for amide bond formation, avoiding the need for acyl chloride synthesis.
Procedure
2-Phenylthiazole-4-carboxylic acid (1.0 equiv) and CDI (1.5 equiv) are stirred in dry dimethylformamide at 50°C for 2 hours. The pyrimidinylethylamine (1.1 equiv) is added, and the mixture is heated to 80°C for 8 hours. The product is isolated via precipitation in ice-water, followed by recrystallization from ethanol.
Comparative Data
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 68% | 72% |
| Reaction Time | 12 hours | 8 hours |
| Purity (HPLC) | 98.5% | 99.1% |
Method C: One-Pot Tandem Synthesis
A convergent strategy combines thiazole formation and amide coupling in a single reactor. α-Bromo-4-phenylacetophenone, thioacetamide, and the pyrimidinylethylamine are heated in ethanol with potassium carbonate. The thiazole ring forms in situ, followed by oxidation with hydrogen peroxide and direct coupling using EDCI/HOBt.
Advantages and Limitations
- Advantages : Reduced purification steps; overall yield of 60%.
- Limitations : Requires strict stoichiometric control to prevent side reactions.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance the solubility of intermediates, while ethereal solvents improve selectivity in coupling reactions. Methanol and ethanol are preferred for recrystallization due to their low toxicity.
Temperature and Catalysis
Coupling reactions proceed efficiently at 50–80°C, with higher temperatures accelerating reaction rates but risking decomposition. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve yields in carbodiimide-mediated couplings.
Analytical Validation of the Target Compound
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms a purity of >99% for all synthetic batches.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidinone and thiazole precursors. Key steps include:
- Thiazole ring formation : Using phosphorus pentasulfide or thiourea derivatives under reflux conditions in solvents like ethanol or DMF .
- Amide coupling : Introducing the ethyl linker via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrimidinone and thiazole-carboxylic acid .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
- Critical Parameters : Temperature control (<60°C) and anhydrous conditions are essential to prevent side reactions like hydrolysis .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrimidinone and thiazole moieties. Key signals include:
- Pyrimidinone C=O at ~170 ppm (¹³C).
- Thiazole C-2 proton as a singlet at ~7.8 ppm (¹H) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Design of Experiments (DOE) : Apply factorial designs (e.g., 2^k) to evaluate variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C), and reaction time .
- Case Study : highlights DOE-based optimization of thiazole derivatives, achieving 25% yield improvement by adjusting solvent ratios and temperature .
- Computational Modeling : Use density functional theory (DFT) to predict transition states and identify energy barriers for side reactions (e.g., ring-opening of pyrimidinone) .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of the ethyl linker to the pyrimidinone ring .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track specific atoms during synthesis, clarifying ambiguous assignments .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystals are obtainable .
Q. What computational strategies predict the compound’s biological activity and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the thiazole’s sulfur and pyrimidinone’s carbonyl as hydrogen-bond acceptors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in physiological conditions .
- ICReDD Framework : Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to predict metabolite formation or off-target effects .
Data Analysis and Contradiction Management
Q. How to address discrepancies in biological activity across assays (e.g., varying IC50 values)?
- Methodological Answer :
- Assay Standardization : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO vs. saline) .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding variables (e.g., cell line heterogeneity) .
- Mechanistic Studies : Use CRISPR knockouts or siRNA to validate target specificity, ruling off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
